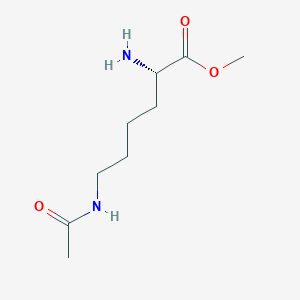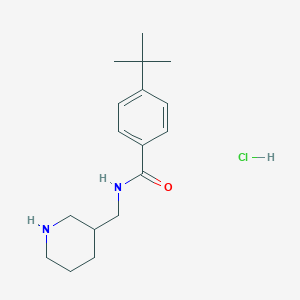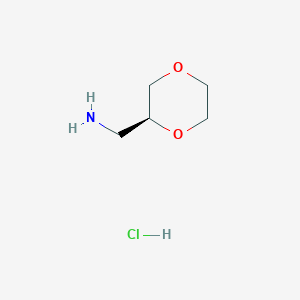
(2S)-1,4-Dioxane-2-methanamine hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Bioremediation of Contaminated Waters
1,4-Dioxane is widely found in groundwater, surface water, and drinking water. Recent advances focus on bioremediation and monitoring tools for its efficient cleanup due to its unique chemical properties like high water solubility and co-occurrence with other contaminants (Zhang, Gedalanga, & Mahendra, 2017).
Understanding Degradation Mechanisms
Studies on the degradation mechanisms of 1,4-dioxane in aqueous solutions are crucial. Research using the UV/H2O2 process in a UV semibatch reactor helps understand the complete mineralization and degradation pathways of this compound (Stefan & Bolton, 1998).
Treatment Technologies and Environmental Remediation
The treatment of 1,4-dioxane using TiO2 based photocatalytic and H2O2/UV processes has been optimized, indicating significant potential for environmental remediation (Coleman, Vimonses, Leslie, & Amal, 2007).
Innovative Remediation Techniques
The microbially driven Fenton reaction has been explored for the degradation of 1,4-dioxane. This process shows promise for alternative in situ remediation technologies to degrade environmental contaminants (Sekar & DiChristina, 2014).
Magnetic Resonance Imaging in Polymeric Materials
1,4-Dioxane's role in magnetic resonance imaging (MRI) for studying diffusion in polymeric materials like poly(vinyl chloride) (PVC) offers insights into the dynamics of solvent-polymer interactions (Ercken, Adriaensens, Vanderzande, & Gelan, 1995).
Advanced Oxidation Processes
Advanced oxidation processes have been effective for the degradation of 1,4-dioxane, particularly in the nuclear industry where it's used as a solvent (Chitra, Paramasivan, Cheralathan, & Sinha, 2012).
Environmental Impact and Occurrence Studies
Understanding the occurrence and impact of 1,4-dioxane in various environmental settings, including groundwater sites, is crucial for developing effective management strategies (Adamson et al., 2014).
Photoelectro-Peroxone Process for Degradation
The photoelectro-peroxone process, combining ozonation, UV photolysis, and electrochemical H2O2 generation, shows significant effectiveness in degrading 1,4-dioxane, highlighting the synergy of these technologies (Shen et al., 2017).
Propiedades
IUPAC Name |
[(2S)-1,4-dioxan-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c6-3-5-4-7-1-2-8-5;/h5H,1-4,6H2;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQNAKGJOGYMDZ-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CO1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1,4-Dioxane-2-methanamine hydrochloride | |
CAS RN |
1523541-96-9 | |
| Record name | 1,4-Dioxane-2-methanamine, hydrochloride (1:1), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523541-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



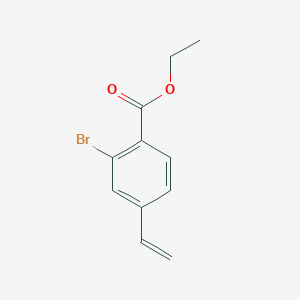
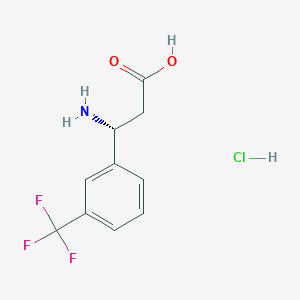
![2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate)](/img/structure/B1407464.png)
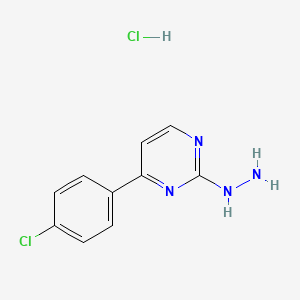
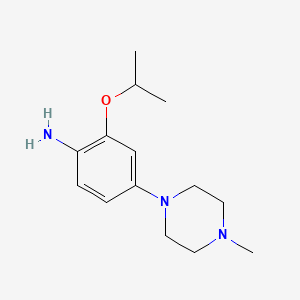
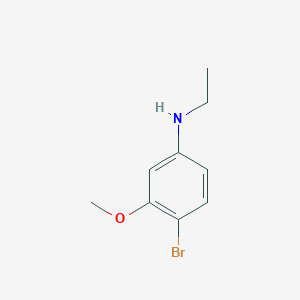

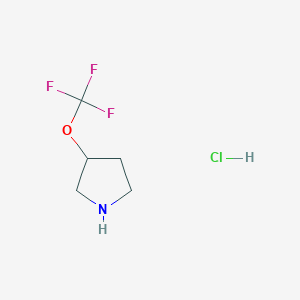
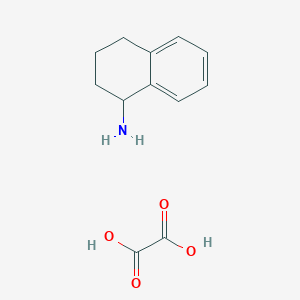
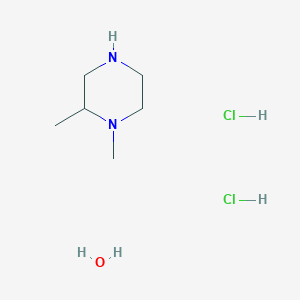
![(5R)-5-{[(2-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride](/img/structure/B1407477.png)
